molecular formula C9H15NO3 B8688170 Tert-butyl 2-isocyanato-2-methylpropanoate

Tert-butyl 2-isocyanato-2-methylpropanoate

Cat. No. B8688170
M. Wt: 185.22 g/mol
InChI Key: ITSKACICFSDKTO-UHFFFAOYSA-N
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Patent
US08969557B2

Procedure details

Into a 100-mL 3-necked round-bottom flask was placed a solution of tert-butyl 2-amino-2-methylpropanoate (1.2 g, 7.54 mmol, 1.00 equiv) in dichloromethane (20 mL). This was followed by the addition of ditrichloromethyl carbonate (750 mg, 2.53 mmol, 0.34 equiv), in portions at 0° C. After 30 min, triethylamine (2.3 g, 22.73 mmol, 3.02 equiv) was added dropwise with stirring. The resulting solution was stirred for 5 h at room temperature and then concentrated under vacuum. The residue was diluted with 20 mL of ethyl ether. The solids were filtered out. The filtrate was concentrated under vacuum. Purification afforded 1.4 g (crude) of tert-butyl 2-isocyanato-2-methylpropanoate (110.2) as a yellow oil.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:11])([CH3:10])[C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].[C:12](OC(Cl)(Cl)Cl)(OC(Cl)(Cl)Cl)=[O:13].C(N(CC)CC)C>ClCCl>[N:1]([C:2]([CH3:11])([CH3:10])[C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4])=[C:12]=[O:13]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
NC(C(=O)OC(C)(C)C)(C)C
Step Two
Name
Quantity
750 mg
Type
reactant
Smiles
C(=O)(OC(Cl)(Cl)Cl)OC(Cl)(Cl)Cl
Step Three
Name
Quantity
2.3 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100-mL 3-necked round-bottom flask was placed
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 5 h at room temperature
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted with 20 mL of ethyl ether
FILTRATION
Type
FILTRATION
Details
The solids were filtered out
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N(=C=O)C(C(=O)OC(C)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 298.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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